molecular formula C14H22O6S B8531018 2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 478051-00-2

2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B8531018
CAS RN: 478051-00-2
M. Wt: 318.39 g/mol
InChI Key: WCRLHMRPQNFNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a useful research compound. Its molecular formula is C14H22O6S and its molecular weight is 318.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

478051-00-2

Product Name

2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Molecular Formula

C14H22O6S

Molecular Weight

318.39 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C14H22O6S/c1-15-2-3-16-4-5-17-6-7-18-8-12-9-19-13-10-21-11-14(13)20-12/h10-12H,2-9H2,1H3

InChI Key

WCRLHMRPQNFNMD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCC1COC2=CSC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A transetherification reaction between 3,4-dimethoxythiophene (12.9 g, 89 mmol) and {2-[2-(2-methoxy-ethoxy)-ethoxy]-ethoxymethyl}-1,2-ethanediol (24.5 g) in toluene (150 mL) was performed by heating (at 100° C.) a mixture of these compounds under a continuous nitrogen flow for 24 h. Subsequently, the reaction mixture was poured into methylene chloride (200 mL) and the organic phase was washed with a 1M aqueous sodium hydrogen carbonate solution, an aqueous concentrated sodium chloride solution, dried with anhydrous magnesium sulphate and concentrated. This resulted in a viscous oil. Pure 2-{2-[2-(2-methoxy-ethoxy)-ethoxy]-ethoxymethyl}-2,3-dihydro-thieno[3,4-b][1,4]dioxine was finally obtained by vacuum distillation.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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